molecular formula C19H17NO2 B11836187 2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide CAS No. 62369-63-5

2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide

Cat. No.: B11836187
CAS No.: 62369-63-5
M. Wt: 291.3 g/mol
InChI Key: VMBCIGQTVBXSNE-UHFFFAOYSA-N
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Description

2-(2-(Naphthalen-1-ylmethyl)phenoxy)acetamide is an organic compound with the molecular formula C19H17NO2. It is a derivative of phenoxy acetamide, characterized by the presence of a naphthalene ring attached to a phenoxy acetamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(naphthalen-1-ylmethyl)phenoxy)acetamide typically involves the reaction of 2-(naphthalen-1-ylmethyl)phenol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the chloroacetamide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Naphthalen-1-ylmethyl)phenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-(Naphthalen-1-ylmethyl)phenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(naphthalen-1-ylmethyl)phenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Naphthalen-1-ylmethyl)phenoxy)acetamide is unique due to the presence of both a naphthalene ring and a phenoxy acetamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62369-63-5

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

2-[2-(naphthalen-1-ylmethyl)phenoxy]acetamide

InChI

InChI=1S/C19H17NO2/c20-19(21)13-22-18-11-4-2-7-16(18)12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11H,12-13H2,(H2,20,21)

InChI Key

VMBCIGQTVBXSNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3OCC(=O)N

Origin of Product

United States

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